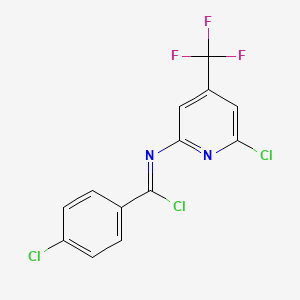![molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8](/img/structure/B1401857.png)
[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Übersicht
Beschreibung
[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschungsforschung
Diese Verbindung hat sich in der Krebsforschungsforschung als vielversprechend erwiesen, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe. Eine Studie hat gezeigt, dass eine ähnliche Verbindung mit der Methoxyphenylgruppe eine zytotoxische Aktivität gegen Brustkrebszellen durch ERα-Hemmung aufweist . Dies deutet darauf hin, dass unsere Zielverbindung synthetisiert und auf ihre Wirksamkeit gegen verschiedene Krebszelllinien getestet werden könnte, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt.
Organische Synthese
Im Bereich der organischen Chemie werden Verbindungen mit einer Methoxyphenylgruppe häufig als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet. Insbesondere die Trifluormethylgruppe kann die Lipophilie und metabolische Stabilität eines Moleküls erhöhen , was unsere Verbindung zu einem wertvollen Zwischenprodukt für die Entwicklung von Pharmazeutika mit verbesserten pharmakokinetischen Eigenschaften macht.
Antibakterielle Eigenschaften
Verbindungen mit Methoxyphenylgruppen wurden auf ihre antibakteriellen Eigenschaften untersucht. Obwohl spezifische Studien zu unserer Verbindung nicht verfügbar sind, haben ihre Strukturanaloga ein Potenzial im Kampf gegen bakterielle Infektionen gezeigt. Weitere Forschungsarbeiten könnten die antibakterielle Wirksamkeit dieser Verbindung untersuchen, was möglicherweise zu neuen Behandlungen für resistente Bakterienstämme führt.
Antioxidative Anwendungen
Derivate von Methoxyphenylverbindungen haben eine signifikante antioxidative Aktivität gezeigt, die manchmal die von bekannten Antioxidantien wie Ascorbinsäure übertrifft . Dies deutet darauf hin, dass unsere Verbindung auf ihre antioxidativen Eigenschaften untersucht werden könnte, die bei der Vorbeugung oxidativer Stress-bedingter Krankheiten von Vorteil sein könnten.
Molekular-Docking-Studien
Molekular-Docking ist ein rechnergestützter Ansatz, der verwendet wird, um die Wechselwirkung zwischen einem Molekül und einem Zielprotein vorherzusagen. Angesichts der strukturellen Merkmale unserer Verbindung könnte diese in Molekular-Docking-Studien verwendet werden, um potenzielle Ziele für die Medikamentenentwicklung zu identifizieren .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVXRSJDYLBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1401774.png)

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)
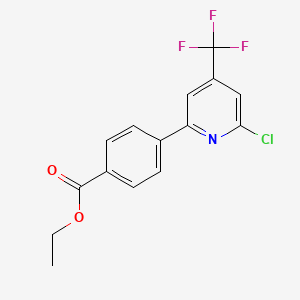

![{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401784.png)
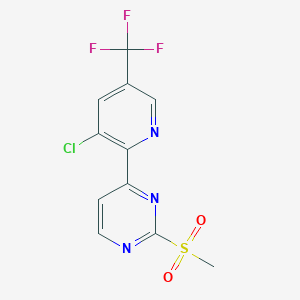
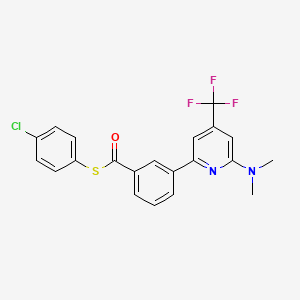
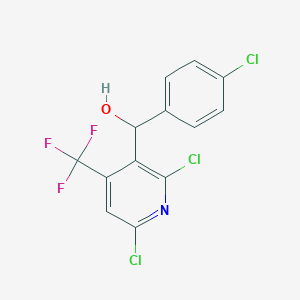
![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)

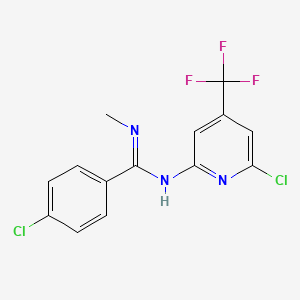
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
